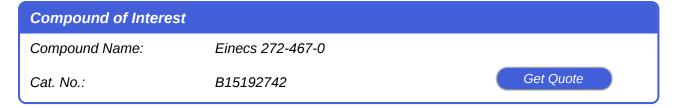


In-Depth Technical Guide: Biological Activity of Butyloxycarbonyl-Cholecystokinin (31-33) Amide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Butyloxycarbonyl-cholecystokinin (31-33) amide, a C-terminal tripeptide fragment of cholecystokinin. This document details its interaction with cholecystokinin receptors, summarizes quantitative data on its bioactivity, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction to Butyloxycarbonyl-Cholecystokinin (31-33) Amide

Butyloxycarbonyl-cholecystokinin (31-33) amide, chemically known as Boc-Trp-Met-Asp-NH₂, is a protected synthetic fragment corresponding to the C-terminal tripeptide of cholecystokinin (CCK). The native hormone CCK is a crucial peptide in the gastrointestinal system and the central nervous system, regulating processes such as digestion, satiety, and anxiety. The C-terminal region of CCK is essential for its biological activity and receptor recognition. The addition of a tert-butyloxycarbonyl (Boc) group at the N-terminus protects the peptide from enzymatic degradation by aminopeptidases, enhancing its stability for in vitro and in vivo studies. C-terminal fragments of CCK, such as Boc-CCK(31-33) amide, are valuable tools for investigating the structure-activity relationships of CCK receptor ligands.

Biological Activity and Receptor Interaction



The biological effects of CCK are mediated by two G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B).

Boc-CCK(31-33) amide and related short C-terminal fragments primarily act as competitive antagonists of CCK receptors. The removal of the C-terminal phenylalanine residue (Phe-33) from the full agonist sequence is known to induce antagonist properties. These fragments can bind to the receptor but fail to induce the conformational change necessary for signal transduction, thereby blocking the action of endogenous agonists like CCK-8.

While specific quantitative data for Boc-Trp-Met-Asp-NH₂ is not readily available in the literature, a closely related analog, Boc-Trp-Orn(Z)-Asp-NH₂, where the methionine is replaced by benzyloxycarbonyl-protected ornithine, has been shown to be a CCK antagonist. This compound competitively inhibits the binding of radiolabeled CCK and antagonizes CCK-8-induced amylase secretion from pancreatic acini[1]. Given the structural similarity, it is highly probable that Boc-Trp-Met-Asp-NH₂ exhibits a similar antagonist profile.

Quantitative Data Presentation

The following table summarizes the available quantitative data for the closely related antagonist, Boc-Trp-Orn(Z)-Asp-NH₂, which serves as a proxy for the biological activity of Boc-Trp-Met-Asp-NH₂.

Compound	Assay	Receptor/Tissu e	Value	Reference
Boc-Trp-Orn(Z)- Asp-NH ₂	Radioligand Binding Inhibition	Guinea Pig Pancreatic Membranes	$K_i = 2.0 \pm 0.2 \text{ x}$ 10^{-7} M	[1]
Amylase Secretion Inhibition	Guinea Pig Pancreatic Acini	pA ₂ = 6.63	[1]	

Definitions:



- K_i (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.
- pA₂: The negative logarithm of the molar concentration of an antagonist that produces a twofold shift to the right in an agonist's concentration-response curve.

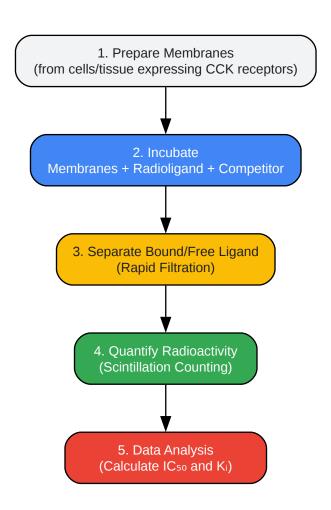
Signaling Pathways

CCK receptors, as GPCRs, initiate intracellular signaling cascades upon activation by an agonist. As an antagonist, Boc-CCK(31-33) amide blocks these pathways. The primary pathway for the CCK1 receptor involves coupling to Gq/11 proteins.

Diagram: CCK1R Agonist-Induced Signaling Pathway







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References

- 1. Boc-Trp-Orn(Z)-Asp-NH2 and derivatives: a new family of CCK antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
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